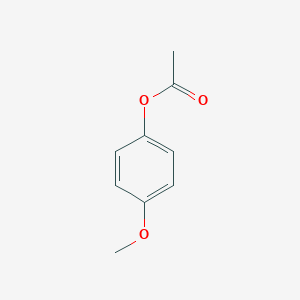

4-Methoxyphenyl acetate

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Methoxyphenyl acetate and its derivatives has been achieved through various methods. One notable synthesis route involves the transformation of 6-aryl-3-methoxycarbonyl-4-methylthio-2H-pyran-2-ones into 4′-Methoxycarbonyl-5′-methylthio-1′,3′-terphenyls, showcasing a procedure that provides symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step (Ram & Goel, 1996).

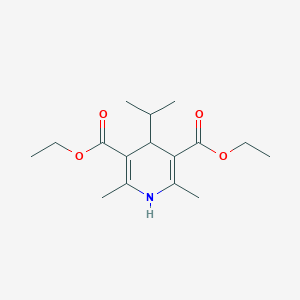

Molecular Structure Analysis

The molecular structure of 4-Methoxyphenyl acetate derivatives has been analyzed through various techniques, including X-ray crystallography. For instance, the crystal structure of 4'-Acetyl-4-Methoxybiphenyl (AMB) has been determined, revealing an orthorhombic unit cell with significant molecular dipole moments, providing insights into the polar material design (Glaser et al., 2006).

Chemical Reactions and Properties

4-Methoxyphenyl acetate undergoes various chemical reactions, including bromination and hydrolysis under specific conditions, leading to the formation of diverse compounds with distinct properties. The regioselective bromination of 4-methoxyphenylacetic acid exemplifies the compound's reactivity and the influence of substituents on its chemical behavior (Guzei et al., 2010).

Aplicaciones Científicas De Investigación

Use in Synthesis of Quinolines

- Scientific Field : Organic Chemistry

- Application Summary : 4-Methoxyphenyl acetate is used as a reagent in the synthesis of quinolines . Quinolines are a class of organic compounds with a wide range of applications in medicinal chemistry.

- Methods of Application : While the specific procedures can vary, the general process involves using 4-Methoxyphenyl acetate as a starting material or intermediate in the chemical synthesis of quinolines .

- Results or Outcomes : The outcome of this application is the successful synthesis of quinolines, which are used in various pharmaceutical applications .

Use in the Synthesis of Porphyrins

- Scientific Field : Inorganic Chemistry

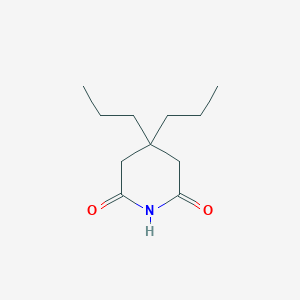

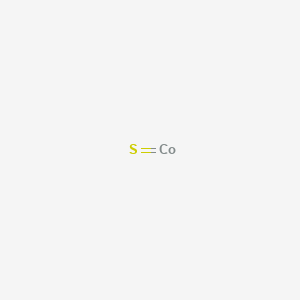

- Application Summary : 4-Methoxyphenyl acetate is used in the synthesis of a new porphyrin, 5,10,15,20-tetrakis{4-[((4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H2TMAPP), and its cobalt complex [CoII(TMAPP)] .

- Methods of Application : The synthesis involves the reaction of 4-Methoxyphenyl acetate with other reagents to form the porphyrin and its cobalt complex .

- Results or Outcomes : The synthesized porphyrin and its cobalt complex were found to have good yields . They were also found to have potential applications in the catalytic degradation of dyes .

Use in the Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol

- Scientific Field : Biochemical Engineering

- Application Summary : 4-Methoxyphenyl acetate is used in the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) ethanol with Lactobacillus senmaizuke . This molecule is significant for the production of various drug intermediates .

- Methods of Application : The synthesis involves the bioreduction of 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst . The experimental conditions of pH, incubation period, temperature, and agitation speed were optimized using the Box–Behnken experimental design-based model .

- Results or Outcomes : The (S)-1-(4-methoxyphenyl) ethanol, which can be used for the synthesis of antihistamines, including diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles that have the treatment function for an allergic response, was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei at this optimization conditions .

Use in Photocatalytic Oxidation

- Scientific Field : Physical Chemistry

- Application Summary : 4-Methoxyphenyl acetate is used to study the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .

- Methods of Application : The specific procedures can vary, but the general process involves using 4-Methoxyphenyl acetate in photocatalytic reactions .

- Results or Outcomes : The outcome of this application is the successful photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .

Use in Mass Spectrometry

- Scientific Field : Analytical Chemistry

- Application Summary : 4-Methoxyphenyl acetate is used in mass spectrometry studies . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.

- Methods of Application : The specific procedures can vary, but the general process involves using 4-Methoxyphenyl acetate in electron ionization mass spectrometry .

- Results or Outcomes : The outcome of this application is the successful identification and characterization of 4-Methoxyphenyl acetate and its related compounds .

Use in the Synthesis of Metal Complexes Containing Curcumin

- Scientific Field : Inorganic Chemistry

- Application Summary : 4-Methoxyphenyl acetate is used in the synthesis of metal complexes containing curcumin . Curcumin is a compound that has been shown to have significant medicinal applications.

- Methods of Application : The synthesis involves the reaction of 4-Methoxyphenyl acetate with other reagents to form the metal curcumin complexes .

- Results or Outcomes : The synthesized metal curcumin complexes were found to have potential medicinal applications, including anticancer activity and selective cytotoxicity, anti-Alzheimer’s disease activity, and antioxidative/neuroprotective effects .

Safety And Hazards

Propiedades

IUPAC Name |

(4-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7(10)12-9-5-3-8(11-2)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPCNXGBNRDBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152649 | |

| Record name | Phenol, p-methoxy-, acetate (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenyl acetate | |

CAS RN |

1200-06-2, 1331-83-5 | |

| Record name | 4-Methoxyphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-methoxy-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Acetoxyanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, ar-methoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, p-methoxy-, acetate (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetoxyanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7WLL62AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)